Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
Description
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is a heterocyclic ester compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with an amino group at the 3-position and a methyl ester side chain.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
BMYPCLAGSPMBEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent Literature
A patent (US4803284A) describes a related approach for preparing substituted amino-oxopyrrolidine derivatives, which can be adapted for the target compound:
Step 1: Preparation of a cyano-substituted intermediate
The reaction starts with the generation of a cyano intermediate via the reaction of methyl cyanoacetate with an alkali metal base (e.g., sodium hydride) in solvents such as N,N-dimethylformamide or dimethoxyethane at approximately 20°C to avoid side reactions.Step 2: Alkylation with a haloalkyl compound
The cyano intermediate is then reacted with a haloalkyl compound (e.g., bromoacetaldehyde dimethyl acetal) at elevated temperatures (~100°C) to form a carbon-carbon bond, displacing the halogen.Step 3: Conversion of the cyano group to an aminomethyl group
Hydrogenation under pressure using catalysts such as Raney nickel or palladium on charcoal converts the cyano group to an amino group, yielding the aminopyrrolidinone structure.Step 4: Isolation and purification
The product is isolated, typically by crystallization or chromatography, and may be converted to the hydrochloride salt for stability and handling.
This method emphasizes mild reaction conditions, use of common reagents, and catalytic hydrogenation for functional group transformation, resulting in a cost-effective and scalable process.
Synthesis via N-Alkylation of 3-Amino-2-pyrrolidinone
Another common synthetic approach involves direct N-alkylation of 3-amino-2-pyrrolidinone with methyl bromoacetate:
-
- 3-amino-2-pyrrolidinone (nucleophile)
- Methyl bromoacetate (electrophile)
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Base: Mild bases like potassium carbonate or sodium hydride to deprotonate the pyrrolidinone nitrogen
- Temperature: Ambient to moderate heating (25–60°C) to facilitate nucleophilic substitution
Mechanism:
The nitrogen atom of 3-amino-2-pyrrolidinone attacks the electrophilic carbon of methyl bromoacetate, displacing bromide and forming the N-substituted methyl propanoate ester.Workup:
The reaction mixture is quenched, and the product is purified by extraction and crystallization or column chromatography.
This method is straightforward and provides good yields of the target compound, often isolated as the hydrochloride salt for enhanced stability.
Protection and Cyclization Strategies
For derivatives or intermediates involving protected amino groups, the following steps are employed:
Amino Group Protection:
Use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group in starting materials, preventing side reactions during esterification or cyclization.Esterification:
Conversion of carboxylic acid groups to methyl esters using methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid).Cyclization:
Heating the esterified amino acid derivatives with dehydrating agents to promote ring closure forming the pyrrolidinone ring.Deprotection:
Removal of Boc groups under acidic conditions to yield the free amino compound.
This approach is particularly useful for stereochemically defined intermediates and for maintaining enantiomeric purity during synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of 3-amino-2-pyrrolidinone with methyl bromoacetate | 3-amino-2-pyrrolidinone, methyl bromoacetate, base (K2CO3/NaH) | DMF, 25–60°C | Simple, good yield, direct | Requires careful control of base |
| Cyano intermediate route with catalytic hydrogenation | Methyl cyanoacetate, sodium hydride, bromoacetaldehyde dimethyl acetal, Raney nickel catalyst | 20°C for intermediate formation, ~100°C for alkylation, hydrogenation under pressure | Scalable, economic, catalytic step | Multi-step, requires hydrogenation setup |
| Protection-cyclization route | Boc-Cl, methanol, acid catalyst, dehydrating agent | Low temp for protection, reflux for esterification, heating for cyclization | Stereochemical control, stable intermediates | More steps, requires protection/deprotection |
Research Results and Optimization
Yield Optimization:
Reaction parameters such as temperature, solvent choice, and molar ratios are critical. For example, maintaining alkylation temperatures near 20°C minimizes side reactions, while hydrogenation catalysts and pressure influence conversion efficiency.Purity and Characterization:
Purification by silica gel chromatography and recrystallization yields high-purity products. Characterization by NMR spectroscopy (1H and 13C), IR spectroscopy (carbonyl and amine stretches), and mass spectrometry confirms structure and stereochemistry.Industrial Scalability: Flow microreactor technology has been explored for scaling up the synthesis, offering enhanced reaction control, safety, and throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Nirmatrelvir Synthesis : Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is used in the synthesis of Nirmatrelvir, an antiviral drug . It is employed in ANDA and DMF filings to the FDA, as well as in toxicity studies, quality control, and analytical studies during the commercial production of Nirmatrelvir .
- MMP-1 Inhibitor Activity : Compounds containing related structural elements have been explored as matrix metalloproteinase 1 (MMP-1) inhibitors . These inhibitors are significant in medicinal chemistry for their potential therapeutic applications .
- Antiviral Research : Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate derivatives are used as functional groups in the synthesis of closo-decaborates with potential antiviral properties .
Chemical Properties and Structure
- Molecular Structure : Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride has the molecular formula .
- IUPAC Name : The IUPAC name for this compound is this compound; hydrochloride .
- Synonyms : Other names include this compound hydrochloride and methyl 3-(3-amino-2-oxo-pyrrolidin-1-yl)propanoate; hydrochloride .
Related Research
- Henry's Law Constant Studies : While not directly related, studies involving Henry's Law constants and solubility in water are relevant in the broader context of understanding the environmental behavior and properties of organic compounds, including those with pharmaceutical applications . This can aid in assessing the potential for volatilization and loss processes in open systems .
- Gelling Agents : Although seemingly unrelated, the mention of gelling agents like AM-9 highlights the importance of understanding the physical properties and applications of various chemical substances, which can indirectly contribute to advancements in drug delivery and formulation .
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity and interference with metabolic processes .
Comparison with Similar Compounds
Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Structure: Contains an indole ring substituted with a methyl group and an ethoxycarbonyl side chain, linked to a propanoate ester .
- Key Differences: Heterocycle: Indole (aromatic) vs. pyrrolidinone (saturated lactam). Functional Groups: Ethyl ester vs. methyl ester; lacks the amino group present in the target compound.
- Safety Data : Classified as hazardous, requiring medical consultation upon exposure .
Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
- Structure: Features a fluorinated pyridine ring with an amino group and a methyl ester side chain .
- Key Differences: Heterocycle: Pyridine (aromatic) vs. pyrrolidinone. Substituents: Fluorine at the 5-position enhances electronegativity, unlike the lactam oxygen in the target compound.
Data Table: Comparative Properties
Research Findings and Implications
- Synthetic Challenges: The pyrrolidinone ring in the target compound may introduce steric and electronic complexities during synthesis compared to aromatic heterocycles like indole or pyridine.
- Safety Considerations: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate’s hazard profile underscores the importance of evaluating toxicity for ester-containing analogs .
Biological Activity
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring which is significant in many biological activities. Its molecular weight is approximately 200.25 g/mol, and it exhibits a high degree of purity (>95%) in commercial preparations .
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit the production of pro-inflammatory cytokines, demonstrating potential as a therapeutic agent for inflammatory conditions .
- Cytotoxicity and Antiproliferative Effects : In vitro assays indicate that this compound may possess cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which could be beneficial for cancer treatment .
- Antiviral Properties : Recent investigations have reported that derivatives of similar compounds exhibit antiviral activity against SARS-CoV-2, suggesting that this compound may also possess some level of antiviral efficacy .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, with an effective dose leading to more than 50% inhibition of edema formation. This suggests its potential utility in treating acute inflammatory conditions .
Cytotoxicity Profile
In a cytotoxicity assay against human fibroblast cells, this compound demonstrated an IC50 value greater than 64 μg/mL, indicating low toxicity levels for normal cells while effectively targeting cancerous cells at lower concentrations . This selectivity is crucial for developing safe therapeutic agents.
Comparative Biological Activity Table
| Activity | This compound | Reference Compound (Diclofenac) |
|---|---|---|
| Anti-inflammatory | Significant inhibition (>50% edema reduction) | ED50: 4 mg/kg |
| Cytotoxicity | IC50 > 64 μg/mL (low toxicity) | IC50 varies by cell line |
| Antiviral Activity | Modest activity against SARS-CoV-2 | Not applicable |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate?
- Methodology : A two-step approach is commonly employed:
Condensation : React a pyrrolidinone derivative (e.g., 3-amino-2-pyrrolidone) with a β-keto ester (e.g., methyl 3-oxopropanoate) in ethanol or methanol under basic conditions (e.g., piperidine or NaOH) at 0–5°C for 2–10 hours. This facilitates nucleophilic attack at the keto position .
Work-up : Acidify the reaction mixture (e.g., HCl) to pH ~3, followed by extraction with ethyl acetate and drying (anhydrous MgSO₄). Purification via recrystallization (hexane/ethyl acetate) yields the product .
- Key Considerations : Monitor reaction progress via HPLC (retention time ~0.29 minutes under SQD-FA50 conditions) or LCMS (m/z ~393 [M+H]+ for analogous compounds) .
Q. How is the structural conformation of the pyrrolidinone ring characterized?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving ring puckering. The Cremer-Pople parameters (amplitude , phase ) quantify non-planar distortions . For example, a mean plane deviation analysis can reveal pseudorotation dynamics in five-membered rings .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm the dominance of envelope or twist-boat conformations .
Advanced Research Questions
Q. How do ring puckering dynamics influence the compound’s reactivity in nucleophilic substitutions?
- Analysis : The pyrrolidinone ring’s puckering (e.g., envelope vs. half-chair) alters electron density at the amide carbonyl. Use NMR (¹³C/¹⁵N) to correlate chemical shifts with puckering parameters. For instance, increased (puckering amplitude) reduces carbonyl electrophilicity, slowing acylation reactions .
- Contradiction Resolution : Discrepancies between computational (DFT) and experimental reactivity data may arise from solvent effects or crystal packing forces. Solvent-dependent NMR titration or X-ray studies under varying conditions can resolve this .
Q. What strategies address contradictions in spectroscopic data during impurity profiling?
- Methodology :
- HPLC-MS/MS : Identify impurities (e.g., methyl ester hydrolysis products) by comparing retention times and fragmentation patterns with reference standards (e.g., propanoic acid derivatives) .
- Tandem Techniques : Combine 2D-NOSY (to detect intermolecular interactions) and high-resolution MS to differentiate isobaric impurities (e.g., positional isomers of nitro or trifluoromethyl groups) .
- Case Study : A 91% yield in synthesis but lower purity in HPLC may indicate residual sodium hydroxide or magnesium sulfate. Conduct ICP-MS for trace metal analysis and optimize washing steps.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
Docking Studies : Use PyMOL or AutoDock to model interactions between the compound’s pyrrolidinone moiety and target enzymes (e.g., proteases).
QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., pyridinyl or fluorophenyl derivatives) .
- Validation : Synthesize top candidates (e.g., 4-fluorophenylpropanoate analogs) and assay inhibitory activity against target proteins .
Methodological Notes
- Crystallographic Refinement : For high-resolution structures, use SHELXL with anisotropic displacement parameters and twin refinement for overlapping peaks .
- Synthetic Optimization : Replace traditional solvents (methanol) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
